N-(4-methoxyphenyl)-5-chloro-7-methyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-5-chloro-7-methyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-chloro-7-methyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of isatins with nitroalkenes or chalcones in the presence of catalysts such as proline or thioproline . The reaction conditions often include mild temperatures and the use of organic solvents like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5-chloro-7-methyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methoxyphenyl)-5-chloro-7-methyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-chloro-7-methyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein-coupled receptors, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)thiourea
- 4-Hydroxy-N-(4-methoxyphenyl)benzamide
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
N-(4-methoxyphenyl)-5-chloro-7-methyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile molecule in various research and industrial applications.
Properties
Molecular Formula |
C23H24ClN3O3 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
(2R,3S,8R)-5'-chloro-N-(4-methoxyphenyl)-7'-methyl-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxamide |
InChI |
InChI=1S/C23H24ClN3O3/c1-13-10-14(24)11-18-20(13)26-22(29)23(18)19(12-16-4-3-9-27(16)23)21(28)25-15-5-7-17(30-2)8-6-15/h5-8,10-11,16,19H,3-4,9,12H2,1-2H3,(H,25,28)(H,26,29)/t16-,19+,23-/m1/s1 |
InChI Key |
NXXMKOFORGUWMC-BVZALQNUSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1NC(=O)[C@]23[C@@H](C[C@@H]4N3CCC4)C(=O)NC5=CC=C(C=C5)OC)Cl |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C23C(CC4N3CCC4)C(=O)NC5=CC=C(C=C5)OC)Cl |
Origin of Product |
United States |
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